molecular formula C18H19F2N3O3S B5132764 N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B5132764
M. Wt: 395.4 g/mol
InChI Key: CKQAGLLSSFEUKS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a difluorophenyl group, a phenylsulfonyl group, and a piperazinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(phenylsulfonyl)piperazine. This can be achieved by reacting piperazine with phenylsulfonyl chloride under basic conditions.

    Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the piperazine intermediate with chloroacetyl chloride in the presence of a base to form 2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide.

    Attachment of the Difluorophenyl Group: The final step is the attachment of the 2,4-difluorophenyl group. This can be achieved by reacting the acetamide intermediate with 2,4-difluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
  • N-(2,4-difluorophenyl)-2-[4-(ethylsulfonyl)-1-piperazinyl]acetamide
  • N-(2,4-difluorophenyl)-2-[4-(propylsulfonyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the phenylsulfonyl group contributes to its potential biological activity.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-14-6-7-17(16(20)12-14)21-18(24)13-22-8-10-23(11-9-22)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQAGLLSSFEUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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